molecular formula C12H23NO4 B556128 N-Chloroacetylglycine CAS No. 6319-96-6

N-Chloroacetylglycine

Cat. No.: B556128
CAS No.: 6319-96-6
M. Wt: 151.55 g/mol
InChI Key: QSEVMIMUBKMNOU-VIFPVBQESA-N
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Description

N-Chloroacetylglycine is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of glycine, where the amino group is substituted with a chloroacetyl group. This compound is known for its white solid or crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloroacetylglycine can be synthesized through the reaction of glycine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a two-phase system consisting of water and diethyl ether. The chloroacetyl chloride is added dropwise to the glycine solution at 0°C, and the mixture is stirred at this temperature for 30 minutes, followed by stirring at room temperature for an additional hour. The product is then extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, with potential optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Chloroacetylglycine primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chloroacetyl group.

    Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the chloroacetyl group, resulting in the formation of glycine and chloroacetic acid.

Major Products Formed

    Substitution Reactions: The major products are derivatives of glycine where the chloroacetyl group is replaced by the nucleophile.

    Hydrolysis Reactions: The major products are glycine and chloroacetic acid.

Scientific Research Applications

N-Chloroacetylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloroacetylglycine involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of these biomolecules. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: Similar to N-Chloroacetylglycine but with an acetyl group instead of a chloroacetyl group.

    N-Formylglycine: Contains a formyl group instead of a chloroacetyl group.

    N-Benzoylglycine: Contains a benzoyl group instead of a chloroacetyl group.

Uniqueness

This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other acylated glycine derivatives. This reactivity makes it particularly useful in substitution reactions and as an acylating agent in biochemical studies .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDTUYIGYMNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283545
Record name N-Chloroacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-96-6
Record name 6319-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Chloroacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation explored in this research paper?

A1: The research investigates the reaction of N-Chloroacetylglycine ethyl ester with various hydrazines. [] This reaction leads to the formation of piperazine-2,5-dione derivatives, which are cyclic compounds with potential biological activities. The study explores how different substituents on the hydrazine molecule influence the reaction outcome and the properties of the resulting piperazine-2,5-diones.

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